

# An In-depth Technical Guide to 2-Bromoaniline: Properties, Synthesis, and Analysis

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## Compound of Interest

Compound Name: 2-Bromoaniline

Cat. No.: B046623

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## Introduction

**2-Bromoaniline** is an aromatic amine that serves as a crucial intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and azo dyes.<sup>[1]</sup><sup>[2]</sup> Its chemical structure, featuring a bromine atom and an amino group on a benzene ring, imparts unique reactivity that makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the molecular properties, a detailed experimental protocol for its synthesis, and methods for its analysis, tailored for professionals in research and drug development.

## Core Properties of 2-Bromoaniline

A summary of the key quantitative data for **2-bromoaniline** is presented in the table below for easy reference and comparison.

Property	Value	Source
Chemical Formula	C <sub>6</sub> H <sub>6</sub> BrN	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	172.02 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	615-36-1	<a href="#">[3]</a>
IUPAC Name	2-bromoaniline	<a href="#">[3]</a>
Appearance	Dark brown liquid or crystalline solid	<a href="#">[4]</a>
Melting Point	29-31 °C	<a href="#">[5]</a>
Boiling Point	229 °C	<a href="#">[5]</a>
Density	1.571 g/cm <sup>3</sup>	<a href="#">[5]</a>

## Experimental Protocols

### Synthesis of 2-Bromoaniline

A common and effective method for the synthesis of **2-bromoaniline** involves the diazotization of ortho-nitroaniline followed by a Sandmeyer-type reaction to introduce the bromine atom, and subsequent reduction of the nitro group.

Materials:

- Ortho-nitroaniline
- Sodium nitrite (NaNO<sub>2</sub>)
- Hydrobromic acid (HBr)
- Copper(I) bromide (CuBr)
- Iron powder (Fe)
- Hydrochloric acid (HCl)

- Sodium hydroxide (NaOH)
- Ethanol
- Diatomaceous earth (optional, as a filter aid)
- Distilled water
- Ice

Procedure:

- Diazotization of Ortho-nitroaniline:
  - In a flask, dissolve a specific molar equivalent of ortho-nitroaniline in a solution of concentrated hydrobromic acid and water, cooled in an ice bath to 0-5 °C.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the ortho-nitroaniline solution while maintaining the temperature between 0-5 °C with vigorous stirring. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt.
  - Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.
- Sandmeyer Reaction:
  - In a separate reaction vessel, prepare a solution of copper(I) bromide in hydrobromic acid.
  - Slowly add the cold diazonium salt solution to the copper(I) bromide solution. A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady reaction.
  - After the addition is complete, warm the mixture gently to ensure the complete decomposition of the diazonium salt.
- Isolation and Purification of 2-Bromonitrobenzene:

- The resulting mixture contains 2-bromonitrobenzene. To improve purity, steam distillation can be employed. This process separates the volatile 2-bromonitrobenzene from non-volatile impurities.
- Collect the distillate, which will be an emulsion of 2-bromonitrobenzene and water.
- Separate the organic layer and wash it with a dilute sodium hydroxide solution to remove any acidic impurities, followed by a wash with water.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate) and remove the solvent by distillation to obtain crude 2-bromonitrobenzene.
- Reduction of 2-Bromonitrobenzene:
  - In a round-bottom flask equipped with a reflux condenser, place iron powder and a small amount of hydrochloric acid in water and heat the mixture.
  - Add the 2-bromonitrobenzene dropwise to the stirred, hot iron-acid mixture. The reduction of the nitro group to an amino group is an exothermic reaction.
  - After the addition is complete, continue to reflux the mixture for a specified time to ensure the reaction goes to completion.
- Isolation and Purification of **2-Bromoaniline**:
  - Cool the reaction mixture and make it basic by adding a concentrated solution of sodium hydroxide. This will precipitate iron hydroxides.
  - The **2-bromoaniline** can be isolated by steam distillation from the basified mixture.
  - Collect the distillate and separate the organic layer.
  - Dry the organic layer with a suitable drying agent.
  - Further purification can be achieved by vacuum distillation to obtain pure **2-bromoaniline**.

## Analytical Methods

The identity and purity of synthesized **2-bromoaniline** can be confirmed using various analytical techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating **2-bromoaniline** from any impurities and confirming its molecular weight and fragmentation pattern.
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can also be used for the analysis of **2-bromoaniline**, particularly for samples that may not be suitable for GC.
- Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of characteristic functional groups, such as the N-H stretches of the primary amine and the C-Br stretch.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provide detailed information about the structure of the molecule, confirming the positions of the bromine and amino groups on the aromatic ring.

## Signaling Pathways and Biological Activity

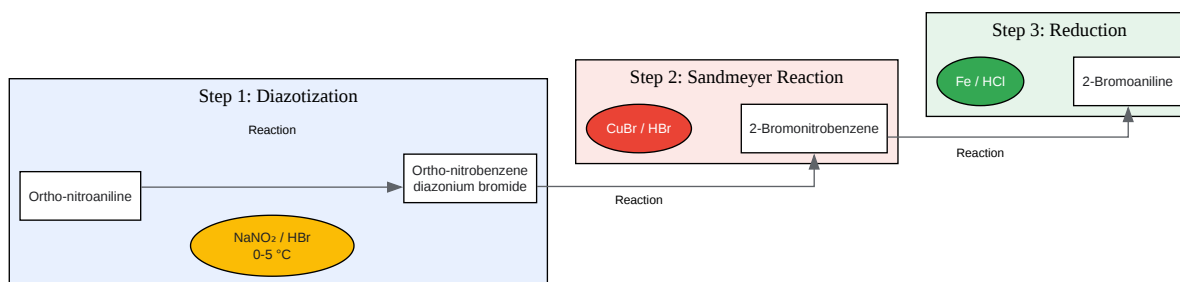
Currently, there is limited direct evidence in the scientific literature detailing the specific involvement of **2-bromoaniline** in cellular signaling pathways. Toxicological studies on bromoanilines suggest they can be metabolized and excreted. A notable toxic effect of bromoanilines is the potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. However, the precise molecular mechanisms and signaling cascades leading to this effect are not well-defined for **2-bromoaniline** specifically.

Research has explored the use of bromoaniline-aldehyde conjugates, which are derivatives of **2-bromoaniline**, as fluorescent sensors for metal ions like  $\text{Cu}^{2+}$  and  $\text{Zn}^{2+}$ . These studies have also investigated the interaction of these conjugates with biological macromolecules such as DNA and human serum albumin (HSA). While these findings are significant in the context of developing new analytical tools, they do not delineate a role for **2-bromoaniline** itself as a signaling molecule in a biological pathway.

Further research is required to elucidate any direct interactions of **2-bromoaniline** or its metabolites with specific enzymes, receptors, or signaling proteins to understand its biological effects at a molecular level.

## Visualizations

### Logical Workflow for the Synthesis of 2-Bromoaniline



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Caption: A logical workflow diagram illustrating the three main steps in the synthesis of **2-bromoaniline**.

This guide provides foundational knowledge for researchers and professionals working with **2-bromoaniline**. The detailed synthetic protocol and analytical methods offer practical guidance for laboratory work, while the summary of its properties and biological context provides a basis for further investigation and application in drug development and other scientific endeavors.

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